

1,2,3-trifluorobenzene molecular structure and geometry

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An In-depth Technical Guide on the Molecular Structure and Geometry of **1,2,3-Trifluorobenzene**

Introduction

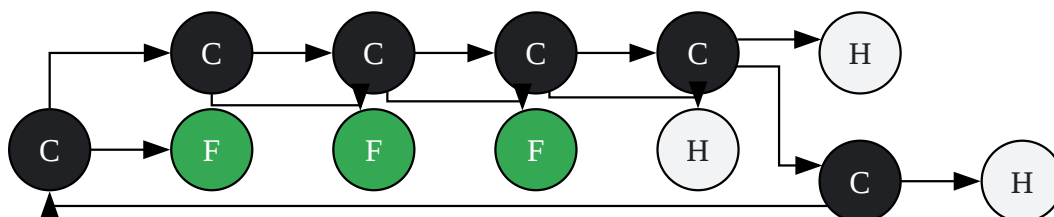
1,2,3-Trifluorobenzene ($C_6H_3F_3$) is a fluorinated aromatic compound of significant interest in various scientific and industrial domains.[1][2] Its unique electronic and steric properties, imparted by the three adjacent fluorine substituents, make it a valuable intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] The fluorine atoms significantly influence the electron distribution within the benzene ring, altering its reactivity and intermolecular interaction patterns compared to unsubstituted benzene.[2] An accurate understanding of its molecular structure and geometry is fundamental for predicting its chemical behavior, designing novel derivatives, and modeling its interactions in biological and material systems.

This technical guide provides a comprehensive overview of the molecular structure and geometry of **1,2,3-trifluorobenzene**, drawing upon data from key experimental techniques and computational studies. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed structural information for their work.

Molecular Structure and Visualization

1,2,3-Trifluorobenzene consists of a planar benzene ring where hydrogen atoms at positions 1, 2, and 3 are substituted with fluorine atoms.[1] The molecule has a molecular weight of

approximately 132.08 g/mol .[2][5] The arrangement of the fluorine atoms results in a molecule with C_{2v} symmetry.



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Figure 1: 2D Molecular Structure of **1,2,3-Trifluorobenzene**.

Molecular Geometry: Bond Lengths and Angles

The precise geometry of **1,2,3-trifluorobenzene** has been determined through experimental methods, such as single-crystal X-ray diffraction, and corroborated by theoretical calculations. These studies provide accurate values for the bond lengths and angles that define the molecule's three-dimensional shape.

Data from X-ray Crystallography

Single-crystal X-ray diffraction provides highly accurate geometric data for molecules in the solid state. The data presented below is derived from such an analysis. In the crystal structure, the molecule is observed to lie on a twofold rotation axis.[6][7]

Parameter	Atom Pair / Triplet	Length (Å) / Angle (°)
Bond Lengths		
C1—C2	C-C	1.378 (4)
C1—C6	C-C	1.381 (4)
C2—C3	C-C	1.373 (4)
C3—C4	C-C	1.374 (4)
C4—C5	C-C	1.380 (4)
C5—C6	C-C	1.376 (4)
C1—F1	C-F	1.353 (3)
C2—F2	C-F	1.356 (3)
C3—F3	C-F	1.355 (3)
Bond Angles		
C6—C1—C2	C-C-C	120.7 (3)
F1—C1—C6	F-C-C	119.5 (2)
F1—C1—C2	F-C-C	119.8 (2)
C1—C2—C3	C-C-C	119.2 (3)
F2—C2—C1	F-C-C	120.0 (2)
F2—C2—C3	F-C-C	120.8 (2)
C2—C3—C4	C-C-C	120.3 (3)
F3—C3—C2	F-C-C	120.4 (2)
F3—C3—C4	F-C-C	119.3 (2)

Table 1: Selected bond lengths and angles for 1,2,3-trifluorobenzene from single-crystal X-ray diffraction. Data

sourced from Kirchner et al.
(2009).

Data from Computational Chemistry

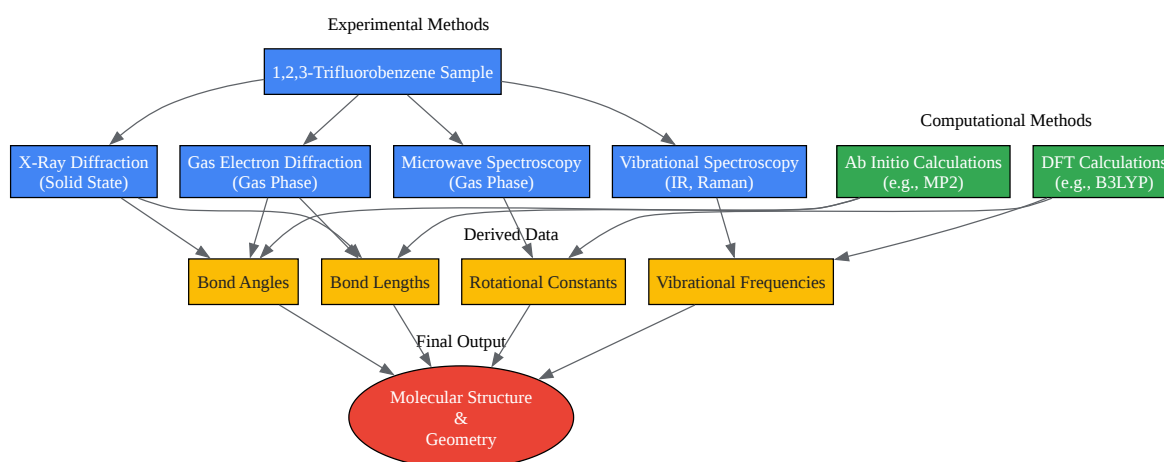
Ab initio and Density Functional Theory (DFT) calculations are powerful tools for determining the equilibrium structures of molecules in the gas phase, free from intermolecular forces present in crystals. Studies have shown that the C-F bond distance tends to decrease with increasing fluorination of the benzene ring.[8] The ring structure also exhibits systematic deformations, including a decrease in the C-C bond length adjacent to the fluorine substitution and an increase of about 2.5° in the ring angle at the substitution site.[8]

Parameter	Theoretical Value (Å)	Method/Basis Set
C-F	1.35	Ab initio / 4-21
C-C (adjacent to F)	~1.38	Ab initio / 4-21

Table 2: Computationally
derived geometric parameters
for fluorinated benzenes.

Experimental and Computational Protocols

The determination of molecular structure is a multi-faceted process, often involving a combination of experimental spectroscopy, diffraction techniques, and theoretical calculations.



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Figure 2: Workflow for determining molecular structure and geometry.

Single-Crystal X-ray Diffraction

This protocol is used to determine the arrangement of atoms within a crystal.

- **Crystal Growth:** A high-quality single crystal of **1,2,3-trifluorobenzene** is grown.
- **Data Collection:** The crystal is mounted on a goniometer (e.g., a Siemens SMART three-axis goniometer) and cooled to a low temperature (e.g., 233 K) to reduce thermal motion.[6]
- **X-ray Source:** Monochromatic X-ray radiation, typically from a Mo K α source ($\lambda = 0.71073 \text{ \AA}$), is directed at the crystal.[6]

- **Diffraction Pattern:** The crystal is rotated, and a detector records the intensity and position of the diffracted X-ray beams.
- **Structure Solution and Refinement:** The diffraction data is processed to solve the crystal structure. The model is then refined against the experimental data (e.g., refinement of F^2 against all reflections) to yield precise atomic coordinates, from which bond lengths and angles are calculated.[\[6\]](#)[\[7\]](#)

Gas-Phase Electron Diffraction (GED)

GED is an experimental method for determining the structure of molecules in the gas phase, free from intermolecular interactions.[\[9\]](#)

- **Sample Introduction:** A gaseous sample of the molecule is introduced into a high-vacuum chamber.
- **Electron Beam:** A high-energy beam of electrons is fired through the gas.
- **Scattering:** The electrons are scattered by the electric field of the molecule's atoms. The scattering pattern is dependent on the internuclear distances.
- **Detection:** A detector records the intensity of scattered electrons as a function of the scattering angle.
- **Data Analysis:** The one-dimensional scattering data is mathematically transformed (Fourier transform) into a radial distribution function, which shows peaks corresponding to the different internuclear distances in the molecule. By fitting a structural model to this data, precise bond lengths and angles can be determined.[\[9\]](#)

Rotational (Microwave) Spectroscopy

This technique measures the transition energies between quantized rotational states of polar molecules in the gas phase, providing highly accurate rotational constants which are inversely related to the molecule's moments of inertia.[\[10\]](#)

- **Sample Preparation:** The sample is introduced into the gas phase at low pressure.

- **Microwave Radiation:** The gas is irradiated with microwave radiation, often using techniques like chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy.^[11]
- **Absorption and Emission:** Molecules with a permanent dipole moment absorb photons and are excited to higher rotational states. The subsequent relaxation and emission are detected.
- **Spectral Analysis:** The resulting spectrum consists of sharp lines corresponding to specific rotational transitions. By assigning these transitions, the rotational constants (A, B, C) for the molecule can be determined with very high precision.
- **Structure Determination:** The moments of inertia derived from the rotational constants are used to calculate the molecular geometry. This often involves studying multiple isotopologues to precisely locate each atom.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the vibrational energy levels of a molecule.^{[12][13]} The number and frequency of vibrational modes are directly related to the molecule's geometry and symmetry.

- **IR Spectroscopy:** An infrared spectrometer passes a beam of IR light through the sample. Molecules absorb light at specific frequencies corresponding to their vibrational modes that cause a change in the molecular dipole moment.
- **Raman Spectroscopy:** A laser provides a monochromatic light source that is scattered by the sample. The scattered light contains frequencies shifted from the incident frequency. These shifts correspond to vibrational modes that involve a change in the polarizability of the molecule.
- **Spectral Assignment:** The observed vibrational frequencies in the IR and Raman spectra are assigned to specific molecular motions (stretches, bends, torsions) based on selection rules determined by the molecule's C_{2v} point group symmetry and comparison with computational predictions.^[13]

Computational Methods

Quantum chemical calculations are essential for predicting molecular structures and complementing experimental data.

- **Method Selection:** A theoretical method and basis set are chosen. Common methods include ab initio techniques like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with functionals such as B3LYP.[14] Basis sets like 4-21, 6-31G, or cc-pVTZ define the mathematical functions used to model the atomic orbitals.[8]
- **Geometry Optimization:** An initial guess of the molecular structure is systematically varied to find the lowest energy conformation (the equilibrium geometry).
- **Frequency Calculation:** A Hessian (second derivative of energy) calculation is performed at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the vibrational frequencies.[14]
- **Property Calculation:** Once the equilibrium geometry is found, other properties like rotational constants can be calculated and compared directly with experimental results.

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